molecular formula C27H22F3N3O4S B12006151 Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate CAS No. 609794-51-6

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate

Cat. No.: B12006151
CAS No.: 609794-51-6
M. Wt: 541.5 g/mol
InChI Key: WHPKENZJXPELEV-UHFFFAOYSA-N
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Description

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate (CAS: 609794-51-6) is a structurally complex small molecule characterized by a thieno[2,3-b]pyridine core fused with a thiophene and pyridine ring. Key features include:

  • Substituents: A trifluoromethyl (-CF₃) group at position 4, an amino (-NH₂) group at position 3, and a 4-(allyloxy)phenyl moiety at position 4. The ethyl benzoate group is linked via a carboxamide bridge at position 5.
  • Molecular formula: C₂₇H₂₂F₃N₃O₄S, molecular weight 541.5 g/mol .

Properties

CAS No.

609794-51-6

Molecular Formula

C27H22F3N3O4S

Molecular Weight

541.5 g/mol

IUPAC Name

ethyl 4-[[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate

InChI

InChI=1S/C27H22F3N3O4S/c1-3-13-37-18-11-7-15(8-12-18)20-14-19(27(28,29)30)21-22(31)23(38-25(21)33-20)24(34)32-17-9-5-16(6-10-17)26(35)36-4-2/h3,5-12,14H,1,4,13,31H2,2H3,(H,32,34)

InChI Key

WHPKENZJXPELEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves several steps. One common approach is as follows:

Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.

Chemical Reactions Analysis

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions:

    Substitution Reactions: It reacts with nucleophiles (e.g., amines, alcohols) to form substituted derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the thienopyridine ring may lead to various products.

Common reagents include nucleophiles (e.g., amines, alcohols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).

Scientific Research Applications

Anticancer Research

One of the prominent applications of this compound is in anticancer research . Studies have shown that compounds with similar structures exhibit indoleamine 2,3-dioxygenase (IDO) inhibitory activity, which can enhance the effectiveness of cancer treatments by overcoming tumor-induced immunosuppression. For instance, a related study highlighted the potential of such compounds in treating tumor-specific immunosuppression associated with cancer therapy, suggesting that they could be co-administered with traditional anticancer agents for improved efficacy .

Inhibition of Protein-Protein Interactions

Research has indicated that derivatives of this compound can be designed to inhibit specific protein-protein interactions (PPIs). The optimization of these compounds has been explored through structure–activity relationship (SAR) studies, revealing insights into their binding affinity and mechanism of action against targets like Keap1-Nrf2 , which is crucial for cellular defense against oxidative stress . This application is particularly relevant for developing therapies for diseases where oxidative stress plays a significant role.

Neuroprotective Effects

Emerging studies suggest that compounds similar to Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate may exhibit neuroprotective effects. The modulation of pathways involved in neuroinflammation and neuronal survival could lead to potential therapeutic strategies for neurodegenerative diseases. Case studies have documented the effects of similar compounds on reducing neuroinflammation in animal models, pointing towards their applicability in treating conditions like Alzheimer’s disease and multiple sclerosis.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research into thieno[2,3-b]pyridine derivatives has demonstrated their effectiveness against various bacterial strains. The trifluoromethyl group present in the structure may enhance lipophilicity and thus improve membrane permeability, leading to increased antimicrobial activity. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance concerns.

Applications in Material Science

Beyond biological applications, this compound may find use in material science as a precursor for synthesizing functionalized polymers or nanomaterials. The unique structural features allow for modifications that could lead to materials with tailored electronic or optical properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural Analogues

The compound is compared to derivatives with modifications in the aryloxy substituent at position 6 of the thieno[2,3-b]pyridine core.

2.1.1. Ethyl 4-({[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate (CAS: 617694-26-5)
  • Molecular formula : C₂₅H₂₀F₃N₃O₄S, molecular weight 515.5 g/mol .
  • Substituent difference : Methoxy (-OCH₃) instead of allyloxy (-OCH₂CH₂CH₂) at the 4-phenyl position.
  • Impact of substituent :
    • Methoxy group : Electron-donating, increases solubility in polar solvents compared to allyloxy.
    • Allyloxy group : Introduces a reactive alkene, enabling further functionalization (e.g., Michael addition) and enhancing lipophilicity .
2.1.2. Other Trifluoromethyl-Thieno[2,3-b]pyridine Derivatives
  • Ethyl 4-acetamido-2,3-dimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyrrole-5-carboxylate (CAS: Not specified) Structural variation: Pyrrole ring instead of pyridine and additional methyl/acetyl groups. Functional impact: Reduced aromaticity and altered steric hindrance may affect target binding .

Comparative Structural and Physicochemical Properties

Property Target Compound (Allyloxy) Methoxy Analogue Pyrrole Derivative
Molecular formula C₂₇H₂₂F₃N₃O₄S C₂₅H₂₀F₃N₃O₄S C₂₃H₂₂F₃N₃O₃S (estimated)
Molecular weight (g/mol) 541.5 515.5 ~493.5
Substituent at position 6 Allyloxy (-OCH₂CH₂CH₂) Methoxy (-OCH₃) Benzyl-trifluoromethyl
Lipophilicity (logP)* Higher (allyl chain) Moderate High (benzyl group)
Reactivity Alkene cross-linking potential Inert Limited

*Estimated based on substituent contributions.

Biological Activity

Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate, a complex synthetic compound, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C27H22F3N3O4S
  • CAS Number : 609794-51-6

The structural complexity of this compound arises from its thieno[2,3-b]pyridine core, which is linked to various functional groups that may contribute to its biological activity.

Synthesis

Recent studies have focused on the synthesis of derivatives of thieno[2,3-b]pyridine compounds due to their diverse biological properties. This compound can be synthesized through multi-step reactions involving the introduction of functional groups that enhance its pharmacological profile .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thieno and pyridine moieties have been shown to possess antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Studies on related thieno[2,3-b]pyridine derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents . This suggests that this compound may also exhibit similar effects.

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of trifluoromethyl and allyloxy groups could enhance the interaction with cellular targets involved in proliferation and apoptosis . Further investigations are necessary to quantify these effects specifically for this compound.

Case Studies

  • Antibacterial Efficacy : A study focusing on thieno derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 333.75 μmol/L to 1335 μmol/L .
  • In Vivo Anti-inflammatory Activity : In vivo experiments demonstrated that certain thieno derivatives could significantly reduce inflammation in animal models. The efficacy was measured using carrageenan-induced paw edema models, showing a dose-dependent response .

Data Tables

Compound NameActivity TypeIC50 / MIC (μM)Reference
Thieno Derivative AAntibacterial333.75
Thieno Derivative BCOX Inhibition19.45
Thieno Derivative CAnti-inflammatoryED50 = 9.17

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